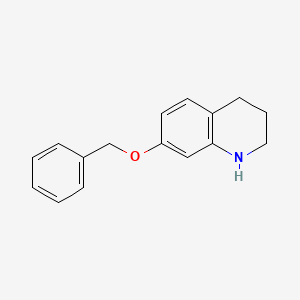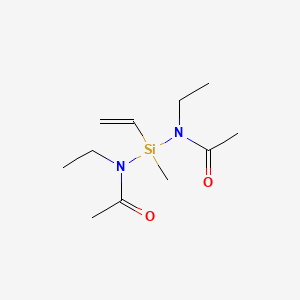
6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dimethoxy-3-methyl-3,4-dihydroisoquinoline Hydrochloride is a chemical compound with the molecular formula C11H14ClNO2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethoxy-3-methyl-3,4-dihydroisoquinoline Hydrochloride typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with methylating agents in the presence of hydrochloric acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and drying to obtain the final product in its hydrochloride salt form .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, often altering its pharmacological properties.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups, modifying its chemical behavior.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic chemistry, 6,7-Dimethoxy-3-methyl-3,4-dihydroisoquinoline Hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for creating various heterocyclic compounds .
Biology: The compound has been studied for its potential biological activities, including its effects on muscle contractility and neurotransmitter modulation. It has shown promise in affecting calcium currents and receptor activities in smooth muscle tissues .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has been investigated for its ability to modulate receptor activities, making it a candidate for drug development targeting specific physiological pathways .
Industry: Industrially, it is used in the synthesis of other valuable compounds, including pharmaceuticals and agrochemicals. Its role as an intermediate in chemical manufacturing processes highlights its importance in industrial applications .
Wirkmechanismus
The mechanism of action of 6,7-Dimethoxy-3-methyl-3,4-dihydroisoquinoline Hydrochloride involves its interaction with various molecular targets. It has been shown to modulate the activity of muscarinic acetylcholine receptors and 5-hydroxytryptamine receptors. This modulation affects calcium currents and muscle contractility, potentially through the activation of voltage-gated L-type calcium channels . The compound’s ability to influence these pathways makes it a valuable tool for studying physiological processes and developing therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
6,7-Dimethoxy-3,4-dihydroisoquinoline: A closely related compound with similar structural features but lacking the methyl group at the 3-position.
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline: Another similar compound with a methyl group at a different position, affecting its chemical behavior and biological activity.
Uniqueness: 6,7-Dimethoxy-3-methyl-3,4-dihydroisoquinoline Hydrochloride stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to modulate specific receptors and pathways distinguishes it from other isoquinoline derivatives .
Eigenschaften
CAS-Nummer |
5884-29-7 |
|---|---|
Molekularformel |
C12H16ClNO2 |
Molekulargewicht |
241.71 g/mol |
IUPAC-Name |
6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C12H15NO2.ClH/c1-8-4-9-5-11(14-2)12(15-3)6-10(9)7-13-8;/h5-8H,4H2,1-3H3;1H |
InChI-Schlüssel |
CNSFEYAWSFOOSN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2=CC(=C(C=C2C=N1)OC)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-Allyl-3-methyl-5H-spiro[furan-2,3'-indolin]-2'-one](/img/structure/B11870178.png)
![N-(2,3-Dihydronaphtho[2,3-b][1,4]dioxin-7-yl)acetamide](/img/structure/B11870182.png)






![4-[(3S)-3-Hydroxypyrrolidin-1-yl]-2-methylquinazolin-7(1H)-one](/img/structure/B11870224.png)

